Cas no 2138540-41-5 (2-{(benzyloxy)carbonylamino}-3-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)-2-methylpropanoic acid)

2-{(Benzyloxy)carbonylamino}-3-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)-2-methylpropanoic acid is a specialized brominated imidazole derivative with a carbamate-protected amino group and a carboxylic acid functionality. Its structural features, including the dibromo-substituted imidazole ring and sterically hindered α-methyl group, make it a valuable intermediate in organic synthesis, particularly for designing bioactive compounds. The presence of both electrophilic and nucleophilic sites allows for further functionalization, while the benzyloxycarbonyl (Cbz) group provides selective deprotection options. This compound is suited for applications in medicinal chemistry, such as protease inhibitor development or heterocyclic scaffold elaboration, due to its rigid imidazole core and potential for targeted modifications.
2-{(benzyloxy)carbonylamino}-3-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)-2-methylpropanoic acid structure
2138540-41-5 structure
Product Name:2-{(benzyloxy)carbonylamino}-3-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)-2-methylpropanoic acid
CAS No:2138540-41-5
MF:C17H19Br2N3O4
MW:489.158462762833
CID:6232093
PubChem ID:165495802
Update Time:2025-08-03

2-{(benzyloxy)carbonylamino}-3-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{(benzyloxy)carbonylamino}-3-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)-2-methylpropanoic acid
    • EN300-1141221
    • 2138540-41-5
    • 2-{[(benzyloxy)carbonyl]amino}-3-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)-2-methylpropanoic acid
    • Inchi: 1S/C17H19Br2N3O4/c1-3-12-20-13(18)14(19)22(12)10-17(2,15(23)24)21-16(25)26-9-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,21,25)(H,23,24)
    • InChI Key: AGJLAIVOBKSOTI-UHFFFAOYSA-N
    • SMILES: BrC1=C(N=C(CC)N1CC(C(=O)O)(C)NC(=O)OCC1C=CC=CC=1)Br

Computed Properties

  • Exact Mass: 488.97218g/mol
  • Monoisotopic Mass: 486.97423g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 8
  • Complexity: 504
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 93.4Ų

2-{(benzyloxy)carbonylamino}-3-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)-2-methylpropanoic acid Pricemore >>

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2-{(benzyloxy)carbonylamino}-3-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)-2-methylpropanoic acid Related Literature

Additional information on 2-{(benzyloxy)carbonylamino}-3-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)-2-methylpropanoic acid

Recent Advances in the Study of 2-{(benzyloxy)carbonylamino}-3-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)-2-methylpropanoic acid (CAS: 2138540-41-5)

The compound 2-{(benzyloxy)carbonylamino}-3-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)-2-methylpropanoic acid (CAS: 2138540-41-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activity, and potential applications in drug development.

Recent studies have focused on the synthesis and optimization of 2-{(benzyloxy)carbonylamino}-3-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)-2-methylpropanoic acid. Researchers have developed novel synthetic routes to improve the yield and purity of the compound, which is critical for its further pharmacological evaluation. The compound's imidazole core, coupled with the dibromo and ethyl substituents, has been shown to play a pivotal role in its biological activity, particularly in modulating enzyme function and protein-protein interactions.

In vitro and in vivo studies have demonstrated that 2-{(benzyloxy)carbonylamino}-3-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)-2-methylpropanoic acid exhibits promising inhibitory effects against a range of enzymes, including kinases and proteases, which are often implicated in cancer and inflammatory diseases. The compound's ability to selectively target these enzymes while minimizing off-target effects has made it a candidate for further drug development. Additionally, its stability and pharmacokinetic properties have been evaluated, with preliminary data suggesting favorable bioavailability and metabolic stability.

One of the most exciting developments is the potential application of this compound in targeted therapy. Researchers have explored its use in combination with other therapeutic agents to enhance efficacy and reduce resistance. For instance, studies have shown that when used in conjunction with standard chemotherapeutic drugs, 2-{(benzyloxy)carbonylamino}-3-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)-2-methylpropanoic acid can synergistically enhance tumor cell apoptosis while sparing healthy cells, thereby reducing side effects.

Despite these promising findings, challenges remain in the clinical translation of this compound. Issues such as scalability of synthesis, long-term toxicity, and formulation stability need to be addressed. Ongoing research is focused on optimizing the compound's properties and exploring its mechanism of action in greater detail. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a viable therapeutic agent.

In conclusion, 2-{(benzyloxy)carbonylamino}-3-(4,5-dibromo-2-ethyl-1H-imidazol-1-yl)-2-methylpropanoic acid (CAS: 2138540-41-5) represents a promising candidate in the field of medicinal chemistry. Its unique structural attributes and biological activity make it a valuable subject for further research. Continued investigation into its therapeutic potential and optimization of its pharmacological properties will be crucial for its eventual application in clinical settings.

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